Ethylphosphine
Overview
Description
Ethylphosphine, also known as phosphine, ethyl-, is an organophosphorus compound with the molecular formula C₂H₇P. It is a colorless gas with a characteristic odor and is known for its reactivity and utility in various chemical processes. This compound is a member of the phosphine family, where an ethyl group is bonded to a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of ethylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield this compound.
Reduction of Phosphine Oxides: Another method includes the reduction of this compound oxide using reducing agents like lithium aluminum hydride.
Hydrophosphination: The addition of phosphine to ethylene under specific conditions can also produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Ethylphosphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Complexation: this compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Substitution: Alkyl halides, nucleophiles.
Complexation: Transition metal salts.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Ethylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology and Medicine: this compound derivatives are explored for their potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylphosphine involves its ability to donate electrons through the phosphorus atom, making it a good ligand for metal coordination. This property allows it to modulate the electronic properties of metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involve the formation of stable metal-phosphine complexes.
Comparison with Similar Compounds
Ethylphosphine can be compared with other similar compounds such as:
Mthis compound (CH₃PH₂): Similar in structure but with a methyl group instead of an ethyl group.
Propylphosphine (C₃H₇PH₂): Contains a propyl group, making it slightly larger and more sterically hindered.
Butylphosphine (C₄H₉PH₂): Even larger, with increased steric hindrance and different reactivity.
Uniqueness: this compound’s balance of steric and electronic properties makes it particularly useful in forming stable complexes with metals, which is not as easily achieved with smaller or larger alkylphosphines.
Properties
IUPAC Name |
ethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHMVTORNNQCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208033 | |
Record name | Phosphine, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-68-0 | |
Record name | Phosphine, ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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